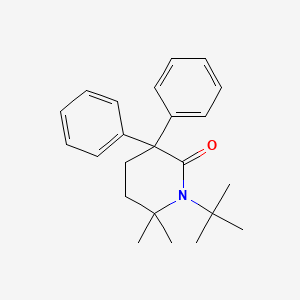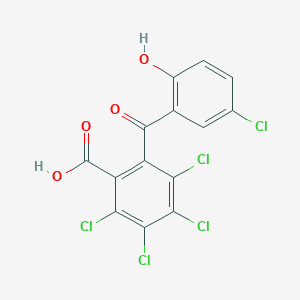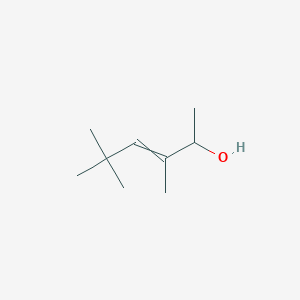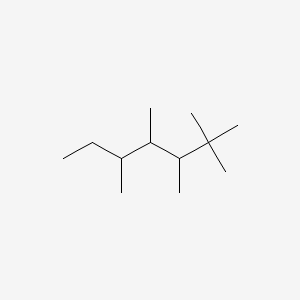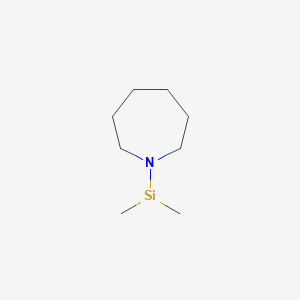![molecular formula C8H14N2O3 B14549331 3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol CAS No. 62012-13-9](/img/structure/B14549331.png)
3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a nitromethylidene group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol typically involves the reaction of pyrrolidine with nitromethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitromethylidene group. The resulting intermediate is then reacted with an appropriate alcohol, such as propanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylidene group can yield amine derivatives.
Substitution: The hydroxyl group in the propanol chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets. The nitromethylidene group can interact with nucleophiles, while the pyrrolidine ring can engage in various binding interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: Similar structure but with a phenyl group instead of a nitromethylidene group.
3-(1-Pyrrolidinyl)-1-propanol: Lacks the nitromethylidene group.
3-[2-(aminomethyl)pyrrolidin-1-yl]propan-1-ol: Contains an aminomethyl group instead of a nitromethylidene group.
Uniqueness
3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62012-13-9 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-[2-(nitromethylidene)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C8H14N2O3/c11-6-2-5-9-4-1-3-8(9)7-10(12)13/h7,11H,1-6H2 |
InChI Key |
LMDOTPWVWNPVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])N(C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


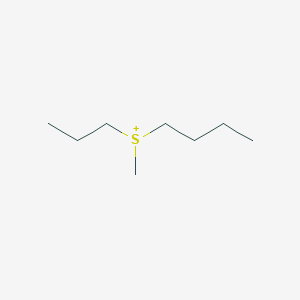
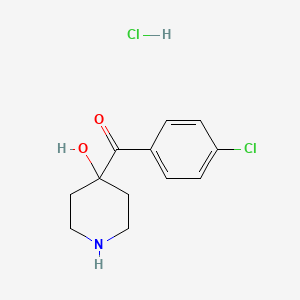
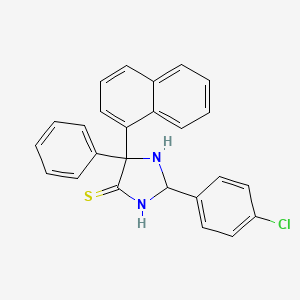
![(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one](/img/structure/B14549262.png)
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
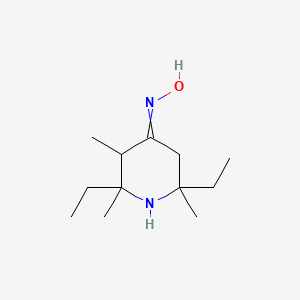
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
